EPF2-5 protein
CAS No.: 161413-86-1
Cat. No.: VC0223423
Molecular Formula: C13H14O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161413-86-1 |
|---|---|
| Molecular Formula | C13H14O |
| Molecular Weight | 0 |
Introduction
Structural Characteristics of EPF2-5
Spacer Region Characteristics
One of the most notable structural features of EPF2-5 is the spacer region between its two zinc finger domains. Unlike typical zinc finger proteins found in animals, EPF family proteins have relatively long spacer regions between adjacent zinc fingers. In EPF2-5, this spacer region consists of 44 amino acids . The variation in spacer length among different EPF family members appears to be functionally significant, as it influences their DNA-binding specificity, particularly in terms of their preference for the spacing between core DNA recognition sites .
Table 1: Comparison of Spacer Lengths Between Zinc Fingers in EPF Family Proteins
| Protein | Spacer Length (amino acids) | Preferred DNA Core Site Spacing (bp) |
|---|---|---|
| EPF2-5 (ZPT2-2) | 44 | 13 |
| EPF1 (ZPT2-1) | 61 | 13-16 (more flexible) |
| Other EPF family members | 19-65 | Varied (proportional to spacer length) |
DNA-Binding Properties
Target Sequence Recognition
EPF2-5 binds to specific DNA sequences in the promoter regions of target genes. The protein recognizes two tandem AGT core sequences that are separated by a specific number of base pairs . Each zinc finger in EPF2-5 binds to one triplet, allowing the protein to make contact with a total of 6 base pairs . This recognition pattern is shared among two-fingered EPF family proteins, with each protein showing slight variations in their preference for the spacing between the two core sites.
Spacing Sensitivity
A distinctive characteristic of EPF2-5's DNA-binding behavior is its sensitivity to the spacing between the two core DNA sequences it recognizes. EPF2-5 shows relatively strict sensitivity to a spacing of 13 base pairs between the two AGT core sequences . This spacing preference is presumed to be determined by the length and structure of the spacer region between the two zinc finger motifs. The relationship between protein spacer length and preferred DNA spacing provides insights into the three-dimensional interactions between EPF2-5 and its target DNA.
Comparative Binding Specificity
| Protein | Core Recognition Sequence | Spacing Sensitivity | DNA-Binding Domain |
|---|---|---|---|
| EPF2-5 (ZPT2-2) | AGT repeats | Strict (13 bp) | Two Cys2/His2 zinc fingers with QALGGH motif |
| EPF1 (ZPT2-1) | AGT repeats | Flexible (13-16 bp) | Two Cys2/His2 zinc fingers with QALGGH motif |
| EPF2-4 | AGT repeats | Not fully characterized | Two Cys2/His2 zinc fingers with QALGGH motif |
| EPF2-7 | Undetected binding | N/A | Two Cys2/His2 zinc fingers with QALGGH motif |
Expression Patterns and Regulation
Tissue-Specific Expression
RNA gel blot analyses and histochemical analyses with promoter and β-glucuronidase fusion revealed that expression of the EPF2-5 gene is petal and stamen specific . This tissue-specific expression pattern suggests a role for EPF2-5 in the development or function of these floral organs. The preferential expression in two adjacent floral organs raises the possibility that EPF2-5 may be a downstream transcription factor of floral homeotic genes, which are master regulators of floral organ identity .
Functional Significance
Comparative Function with Other EPF Family Members
Different members of the EPF family show distinct expression patterns, suggesting specialized functions. While EPF2-5 is expressed specifically in petals and stamens, EPF2-7 shows sepal and petal-specific expression localized in vascular tissues . This differential expression pattern among EPF family members indicates functional diversification, with each protein potentially regulating unique aspects of floral organ development or function.
Evolutionary Aspects
Relationship with Other EPF Family Members
Future Research Directions
Identification of Target Genes
A comprehensive identification of the genes regulated by EPF2-5 would provide valuable insights into its biological functions. Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could be employed to identify the genomic binding sites of EPF2-5 in petunia petals and stamens. This would reveal the direct target genes of this transcription factor and help to elucidate the pathways it regulates.
Functional Studies
Genetic manipulation approaches, such as overexpression or knockout of the EPF2-5 gene, would help to clarify its role in petunia development. Phenotypic analysis of plants with altered EPF2-5 expression could reveal its functions in petal and stamen development or physiology. Additionally, studying the effects of mutations in the conserved QALGGH motif or alterations in the spacer length between zinc fingers could provide insights into structure-function relationships.
Comparative Analysis with Other Plant Species
Investigating homologs of EPF2-5 in other plant species would contribute to understanding the evolution and conservation of this protein family. Comparative studies could reveal whether the functions of EPF2-5-like proteins are conserved across species or have diverged to serve species-specific roles. Such studies would enhance our understanding of the evolution of transcriptional regulatory networks in plants.
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